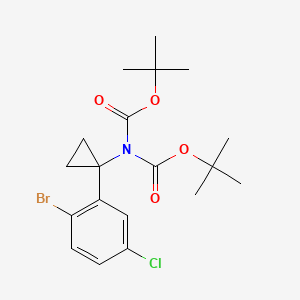
3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 3,4-dimethylphenyl substituent on a butyric acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The butyric acid backbone can be constructed through various methods, including the alkylation of a suitable precursor or the use of a Grignard reagent.
Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The 3,4-dimethylphenyl group may influence the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the dimethyl substituents on the phenyl ring.
3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid: Has dimethyl groups in different positions on the phenyl ring.
3-(Boc-amino)-4-(3,5-dimethylphenyl)butyric Acid: Features dimethyl groups in yet another arrangement on the phenyl ring.
Uniqueness
3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can affect its chemical reactivity and interactions with biological targets. This structural uniqueness can lead to different properties and applications compared to similar compounds.
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
4-(3,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11-6-7-13(8-12(11)2)9-14(10-15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20) |
InChIキー |
FXLQNAUJTCIMLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
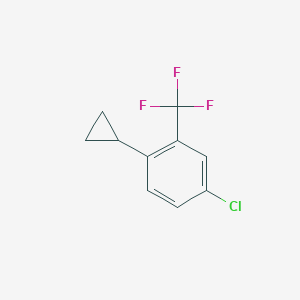
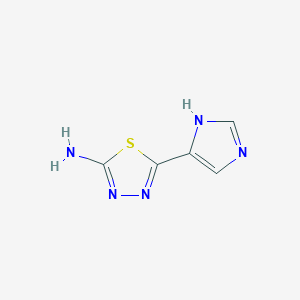
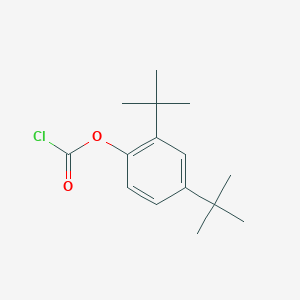
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
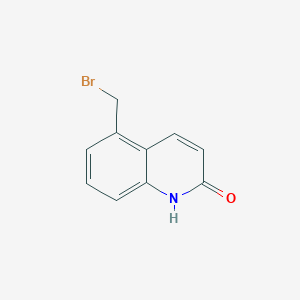

![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
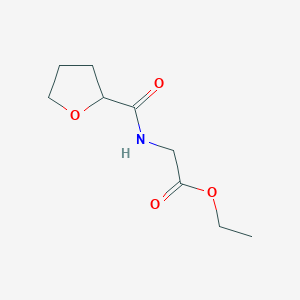


![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
